molecular formula C27H25NO4S B281539 N-[(4-ethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide

N-[(4-ethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide

货号 B281539
分子量: 459.6 g/mol
InChI 键: MJHCHQOEQMGMPO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[(4-ethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide, also known as TDB or GSK2831781, is a small molecule inhibitor that has been developed as a potential therapeutic agent for various diseases. TDB is a potent and selective inhibitor of the protein kinase TBK1, which is involved in the regulation of innate immune responses and cellular stress pathways.

作用机制

N-[(4-ethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide is a selective inhibitor of TBK1, a protein kinase that plays a key role in the regulation of innate immune responses and cellular stress pathways. TBK1 is activated by various stimuli, including viral infection, DNA damage, and cytokine signaling. Once activated, TBK1 phosphorylates downstream targets, including the transcription factors IRF3 and NF-κB, which regulate the expression of genes involved in immune responses and inflammation. By inhibiting TBK1, N-[(4-ethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide can modulate these pathways and potentially provide therapeutic benefits in various diseases.
Biochemical and Physiological Effects:
N-[(4-ethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide has been shown to inhibit TBK1 activity in vitro and in vivo, resulting in the suppression of downstream signaling pathways. In preclinical models, N-[(4-ethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide has been found to reduce inflammation and tumor growth, and enhance the efficacy of immune checkpoint inhibitors. N-[(4-ethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

实验室实验的优点和局限性

N-[(4-ethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide is a potent and selective inhibitor of TBK1, which makes it a valuable tool for studying the role of TBK1 in various disease models. However, the use of N-[(4-ethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide in lab experiments may be limited by its cost and availability. In addition, the specificity of N-[(4-ethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide for TBK1 may be affected by off-target effects or cross-reactivity with other kinases.

未来方向

There are several potential future directions for the development and application of N-[(4-ethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide. One area of interest is the use of N-[(4-ethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide in combination with other therapeutic agents, such as immune checkpoint inhibitors or chemotherapy drugs, to enhance their efficacy. Another area of interest is the exploration of N-[(4-ethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide as a potential therapeutic agent for autoimmune diseases, such as lupus or psoriasis. Further studies are also needed to elucidate the mechanisms of action of N-[(4-ethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide and its potential off-target effects.

合成方法

The synthesis of N-[(4-ethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide has been described in a patent application by GlaxoSmithKline. The method involves several steps, including the preparation of intermediate compounds and the coupling of the final benzamide moiety. The starting materials for the synthesis are commercially available and the process can be carried out on a large scale.

科学研究应用

N-[(4-ethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide has been extensively studied in preclinical models for its potential therapeutic applications. It has been found to have anti-inflammatory and anti-tumor effects in various disease models, including rheumatoid arthritis, multiple sclerosis, and cancer. N-[(4-ethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide has also been shown to enhance the efficacy of immune checkpoint inhibitors in cancer treatment.

属性

分子式

C27H25NO4S

分子量

459.6 g/mol

IUPAC 名称

N-(4-ethylphenyl)sulfonyl-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)benzamide

InChI

InChI=1S/C27H25NO4S/c1-2-19-12-15-22(16-13-19)33(30,31)28(27(29)20-8-4-3-5-9-20)21-14-17-26-24(18-21)23-10-6-7-11-25(23)32-26/h3-5,8-9,12-18H,2,6-7,10-11H2,1H3

InChI 键

MJHCHQOEQMGMPO-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)C(=O)C5=CC=CC=C5

规范 SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)C(=O)C5=CC=CC=C5

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。